Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetate
Description
Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetate (CAS: 120249) is a pyridine derivative characterized by a 3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl backbone linked to an ethyl acetate group. Its molecular formula is C₁₀H₉ClF₃NO₃, with a molecular weight of 283.64 g/mol . The compound’s structure combines electron-withdrawing groups (chloro and trifluoromethyl) and a reactive ester moiety, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. Its crystallographic data, if available, may be refined using programs like SHELXL, a widely used tool for small-molecule structure determination .
Properties
IUPAC Name |
ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3NO3/c1-2-18-8(16)5-15-4-6(10(12,13)14)3-7(11)9(15)17/h3-4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYXLBZCCAVCFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=C(C1=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501143016 | |
| Record name | 1(2H)-Pyridineacetic acid, 3-chloro-2-oxo-5-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1672655-84-3 | |
| Record name | 1(2H)-Pyridineacetic acid, 3-chloro-2-oxo-5-(trifluoromethyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1672655-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(2H)-Pyridineacetic acid, 3-chloro-2-oxo-5-(trifluoromethyl)-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501143016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetate typically involves the reaction of 3-chloro-2-oxo-5-(trifluoromethyl)pyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride in an alcohol solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Substitution: Formation of substituted pyridyl acetates.
Reduction: Formation of hydroxyl derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and oxo groups contribute to its reactivity and ability to form covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of pyridine and pyrimidine derivatives. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Backbone and Substituent Variations: The target compound features a pyridinone (2-oxo) ring, distinguishing it from analogs like 10d (thiazole-piperazine) or 1 (thioether-pyrimidine). Electron-Withdrawing Groups: The 3-chloro and 5-trifluoromethyl groups in the target compound are shared with analogs like the methyl and tert-butyl esters in . However, the ethyl ester provides intermediate lipophilicity, balancing solubility and membrane permeability better than methyl (more polar) or tert-butyl (more lipophilic) esters .
Synthetic Complexity and Yields :
- The target compound’s synthesis is likely less complex than derivatives like 10d or 10e (), which require multi-step reactions to incorporate ureido and thiazole moieties. These bulkier analogs exhibit higher molecular weights (~548 g/mol) and lower yields (e.g., 89.1% for 10f ) .
- In contrast, the thioether-containing compound 1 () is synthesized via a thiirane intermediate, a pathway distinct from the target compound’s likely nucleophilic substitution or esterification route .
Biological and Material Applications: Derivatives like 10d–10f () are designed for kinase inhibition or receptor antagonism due to their extended aromatic systems and hydrogen-bonding groups (urea, thiazole). The target compound’s simpler structure may favor herbicidal or antimicrobial applications, as seen in other trifluoromethylpyridines . The compound in , with a dihydropyrimidinyl group, could target enzymes like dihydrofolate reductase, whereas the target compound’s pyridinone core may interact with metalloenzymes or oxidoreductases .
This is critical for confirming stereochemistry and intermolecular interactions .
Biological Activity
Ethyl 2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetate is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₀H₉ClF₃NO₃
- Molecular Weight : 283.64 g/mol
- CAS Number : 1672655-84-3
- MDL Number : MFCD28122854
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyridine derivatives with ethyl acetate under controlled conditions. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. This compound has shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentrations (MIC) in the low micromolar range, suggesting potent antimicrobial effects .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, particularly its ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays demonstrated that this compound effectively inhibited COX-1 and COX-2 activities, with IC50 values comparable to established anti-inflammatory drugs like diclofenac . The anti-inflammatory mechanism appears to involve the suppression of prostaglandin E2 (PGE2) synthesis.
| Compound | COX Inhibition (IC50) |
|---|---|
| This compound | ~30 μM |
| Diclofenac | ~0.04 μM |
Antioxidant Activity
This compound also exhibits antioxidant properties. In various assays, it demonstrated a capacity to scavenge free radicals and reduce oxidative stress markers in cellular models . This property may contribute to its potential therapeutic applications in diseases characterized by oxidative stress.
Structure–Activity Relationship (SAR)
The structural modifications of the pyridine ring and the presence of the trifluoromethyl group are critical for enhancing biological activity. SAR studies suggest that electron-withdrawing groups like trifluoromethyl increase lipophilicity and improve binding affinity to biological targets .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study published in a peer-reviewed journal reported that derivatives of ethyl pyridine compounds, including this compound, exhibited significant antibacterial activity against resistant strains .
- Anti-inflammatory Studies : In a series of experiments, compounds similar to this compound were tested in carrageenan-induced paw edema models in rats, showing promising results comparable to traditional anti-inflammatory agents .
- Oxidative Stress Research : Recent findings indicate that this compound can modulate oxidative stress pathways in vitro, enhancing cellular resilience against oxidative damage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
